Methyl 4-(2-nitrophenyl)benzoate
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Overview
Description
Methyl 4-(2-nitrophenyl)benzoate is an organic compound that belongs to the class of aromatic esters It is characterized by the presence of a methyl ester group attached to a benzoate ring, which is further substituted with a nitrophenyl group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 4-(2-nitrophenyl)benzoate can be synthesized through several synthetic routes. One common method involves the esterification of 4-(2-nitrophenyl)benzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Another method involves the nitration of methyl 4-phenylbenzoate using a mixture of concentrated nitric acid and sulfuric acid. This reaction introduces the nitro group at the 2-position of the phenyl ring, resulting in the formation of this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, to optimize yield and purity. Additionally, industrial production may incorporate purification steps such as recrystallization or distillation to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(2-nitrophenyl)benzoate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration, to introduce additional substituents.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and methanol under acidic or basic conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride in ethanol.
Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst such as aluminum chloride.
Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid under reflux conditions.
Major Products Formed
Reduction: Methyl 4-(2-aminophenyl)benzoate.
Substitution: Various halogenated or nitrated derivatives of this compound.
Hydrolysis: 4-(2-nitrophenyl)benzoic acid and methanol.
Scientific Research Applications
Methyl 4-(2-nitrophenyl)benzoate has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the development of new chemical compounds.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions, particularly those involving esterases and nitroreductases.
Medicine: Research into potential pharmaceutical applications, such as the development of new drugs with specific biological activities.
Industry: Utilized in the production of specialty chemicals and materials, including dyes and pigments.
Mechanism of Action
The mechanism of action of methyl 4-(2-nitrophenyl)benzoate depends on the specific context in which it is used. For example, in reduction reactions, the nitro group undergoes a series of electron transfer steps facilitated by the reducing agent, ultimately resulting in the formation of an amino group. In biological systems, the compound may interact with specific enzymes, leading to its conversion into other biologically active molecules.
Comparison with Similar Compounds
Methyl 4-(2-nitrophenyl)benzoate can be compared with other similar compounds, such as:
Methyl 4-nitrobenzoate: Lacks the additional phenyl group, resulting in different chemical properties and reactivity.
Methyl 4-(4-nitrophenyl)benzoate: The nitro group is positioned differently, which can affect the compound’s reactivity and interactions.
Methyl 4-(2-aminophenyl)benzoate: The reduced form of this compound, with an amino group instead of a nitro group.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
methyl 4-(2-nitrophenyl)benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO4/c1-19-14(16)11-8-6-10(7-9-11)12-4-2-3-5-13(12)15(17)18/h2-9H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQYICIHIPMRTPD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2=CC=CC=C2[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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